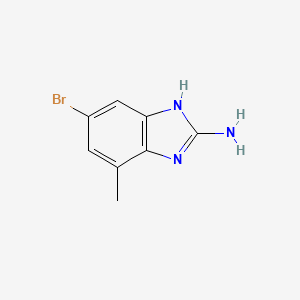

6-Bromo-4-methyl-1H-benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

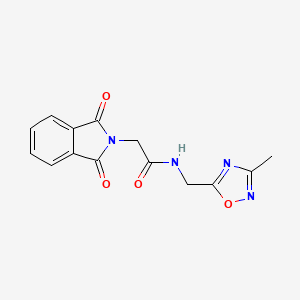

6-Bromo-4-methyl-1H-benzimidazol-2-amine is a chemical compound with the molecular weight of 226.08 . It is a powder at room temperature . The IUPAC name for this compound is 6-bromo-4-methyl-1H-benzo[d]imidazol-2-amine .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 6-Bromo-4-methyl-1H-benzimidazol-2-amine, has been a topic of interest in recent years . Various methods have been developed, such as the one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methyl-1H-benzimidazol-2-amine consists of a benzimidazole core with a bromine atom at the 6th position and a methyl group at the 4th position . The InChI code for this compound is 1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12) .Chemical Reactions Analysis

Benzimidazole derivatives, including 6-Bromo-4-methyl-1H-benzimidazol-2-amine, have been involved in various chemical reactions . For instance, they have been used in the direct C-H bond arylation of (benz)imidazoles with (hetero)aryl chlorides . They have also been involved in a copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide .Physical And Chemical Properties Analysis

6-Bromo-4-methyl-1H-benzimidazol-2-amine is a powder at room temperature . It has a molecular weight of 226.08 . It is stored at room temperature .Scientific Research Applications

Medicinal Chemistry and Drug Development

6-Bromo-4-methyl-1H-benzimidazol-2-amine is a valuable scaffold for designing novel pharmaceuticals. Researchers explore its potential as a starting point for developing new drugs due to its structural features. By modifying substituents on the benzimidazole ring, scientists can create derivatives with enhanced bioactivity. These derivatives may target specific enzymes, receptors, or pathways implicated in diseases such as cancer, infectious diseases, or neurological disorders .

Antitumor Agents

The benzimidazole core has demonstrated antitumor activity. Researchers have synthesized derivatives of 6-Bromo-4-methyl-1H-benzimidazol-2-amine and evaluated their efficacy against various cancer cell lines. These studies aim to identify compounds with improved selectivity and potency. The results contribute to the development of potential chemotherapeutic agents .

Antifungal Compounds

Benzimidazole derivatives exhibit antifungal properties. Researchers investigate the effectiveness of 6-Bromo-4-methyl-1H-benzimidazol-2-amine and its analogs against fungal pathogens. These compounds may serve as leads for developing antifungal drugs to combat infections caused by yeasts and molds .

Coordination Chemistry

The bromine atom in 6-Bromo-4-methyl-1H-benzimidazol-2-amine allows it to form coordination complexes with transition metal ions. These complexes find applications in catalysis, material science, and bioinorganic chemistry. Researchers explore ligand design using benzimidazole derivatives to tailor specific properties for desired applications .

Fluorescent Probes and Imaging Agents

Benzimidazole-based compounds often exhibit fluorescence properties. Researchers functionalize 6-Bromo-4-methyl-1H-benzimidazol-2-amine to create fluorescent probes. These probes can selectively bind to biological targets (such as proteins or nucleic acids) and enable visualization in cellular imaging studies. Their use extends to diagnostics and drug delivery systems .

Organic Synthesis

6-Bromo-4-methyl-1H-benzimidazol-2-amine serves as a building block in organic synthesis. Chemists utilize it to construct more complex molecules by introducing additional functional groups. The bromine substituent provides a handle for further derivatization, allowing access to diverse chemical space for drug discovery and other applications .

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, they can act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzimidazole derivatives have been reported to exhibit various biological activities, such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

Benzimidazole derivatives are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Safety and Hazards

The safety information for 6-Bromo-4-methyl-1H-benzimidazol-2-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

6-bromo-4-methyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXFZLGBGYXXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methyl-1H-benzimidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2835666.png)

![2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2835681.png)

![Ethyl 4-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2835682.png)

![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2835684.png)

![(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide](/img/structure/B2835687.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2835688.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate](/img/structure/B2835689.png)